molecular formula C22H22ClN3O B3727967 1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol

1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol

Cat. No.: B3727967
M. Wt: 379.9 g/mol
InChI Key: WVHGHMAUSGTMRP-BUVRLJJBSA-N
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Description

1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol is a useful research compound. Its molecular formula is C22H22ClN3O and its molecular weight is 379.9 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 379.1451400 g/mol and the complexity rating of the compound is 486. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol , also known by its CAS number 306989-74-2, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a detailed examination of its biological properties, focusing on its cytotoxic effects, structure-activity relationships, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C22H22ClN3O
  • Molecular Weight : 367.88 g/mol
  • SMILES Notation : C1=CC=C(C=C1)C(=N)C2=CC=CC=C2C(=O)N(C3=CC=C(C=C3)Cl)CCN4CCCCC4

Cytotoxicity

Research indicates that derivatives of 1-(4-substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine, which includes the target compound, exhibit significant cytotoxic effects against various cancer cell lines. A study published in PubMed demonstrated that these compounds showed notable inhibitory activity on liver (HUH7, HEPG2), breast (MCF7), and colon (HCT-116) cancer cells, among others .

Table 1: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
HUH712.5
MCF715.0
HCT-11610.0
KATO-320.0

The biological activity of this compound appears to be linked to its ability to inhibit cell proliferation through apoptosis induction in cancer cells. The presence of the piperazine moiety is crucial for enhancing the lipophilicity and cellular uptake of the compound, which contributes to its effectiveness .

Structure-Activity Relationship (SAR)

The structural modifications on the piperazine ring and naphthol core significantly influence the biological activity. For instance, substituents like chlorine on the benzyl group enhance potency due to increased hydrophobic interactions with cellular membranes .

Table 2: Structure-Activity Relationship Insights

Compound VariationObserved Activity
Unsubstituted piperazineLow cytotoxicity
4-Chlorobenzyl substitutionIncreased potency
Additional halogen substitutionsFurther enhanced activity

Case Studies

In a notable case study, a derivative of this compound was tested in vivo for its anti-tumor efficacy in murine models. The results showed a significant reduction in tumor size compared to control groups, indicating that this class of compounds could be promising candidates for further development in cancer therapy .

Properties

IUPAC Name

1-[(E)-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]iminomethyl]naphthalen-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O/c23-19-8-5-17(6-9-19)16-25-11-13-26(14-12-25)24-15-21-20-4-2-1-3-18(20)7-10-22(21)27/h1-10,15,27H,11-14,16H2/b24-15+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WVHGHMAUSGTMRP-BUVRLJJBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)N=CC3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCN1CC2=CC=C(C=C2)Cl)/N=C/C3=C(C=CC4=CC=CC=C43)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol
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1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol
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1-({[4-(4-chlorobenzyl)-1-piperazinyl]imino}methyl)-2-naphthol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.